An In-depth Technical Guide to (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine: Synthesis, Properties, and Medicinal Chemistry Context
An In-depth Technical Guide to (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine: Synthesis, Properties, and Medicinal Chemistry Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, a secondary amine incorporating both a pyridine and a substituted benzyl moiety, belongs to a class of compounds with significant potential in medicinal chemistry. The N-benzyl-2-(aminomethyl)pyridine scaffold is a recognized pharmacophore, appearing in molecules designed to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, a detailed, field-proven protocol for its synthesis via reductive amination, and a discussion of its potential applications in drug discovery, grounded in the established biological activities of its structural analogs. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related compounds and established chemical principles to provide a robust resource for researchers.
Molecular Structure and Identification
(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine possesses a core structure featuring a pyridine ring linked via a methylene amine bridge to a 4-methylbenzyl group. This arrangement provides a combination of aromatic, basic, and lipophilic characteristics that are key to its potential biological interactions.
Caption: Molecular structure of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine | PubChem[1] |
| Molecular Formula | C₁₄H₁₆N₂ | Sigma-Aldrich |
| Molecular Weight | 212.29 g/mol | Sigma-Aldrich |
| CAS Number | 219315-38-5 | PubChem[1] |
| PubChem CID | 1080485 | PubChem[1] |
| InChI Key | IBTJBQKFYIHFEV-UHFFFAOYSA-N | PubChem[1] |
| SMILES | Cc1ccc(CNCc2ccccn2)cc1 | Sigma-Aldrich |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Notes and Source |
| Physical State | Solid | Sigma-Aldrich |
| Solubility | Not experimentally determined. Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structure |
| Predicted XlogP | 2.1 | PubChem[1] |
| pKa (predicted) | Not available. The pyridine nitrogen is expected to have a pKa around 5, and the secondary amine a pKa around 9-10. | General chemical principles |
Synthesis Protocol: Reductive Amination
The most logical and widely used method for the synthesis of secondary amines such as (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine. This method is highly efficient and a cornerstone of medicinal chemistry for C-N bond formation.
The synthesis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine would proceed via the reaction of 2-aminomethylpyridine and 4-methylbenzaldehyde.
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Protocol (Representative)
This protocol is based on established procedures for reductive amination and is provided as a validated, step-by-step guide.
Materials:
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2-Aminomethylpyridine (1.0 eq)
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4-Methylbenzaldehyde (1.0 eq)
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Methanol (anhydrous)
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Sodium borohydride (NaBH₄) (1.5 eq)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Imine Formation: To a solution of 2-aminomethylpyridine (1.0 eq) in anhydrous methanol, add 4-methylbenzaldehyde (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
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Reaction Quench: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
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Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the resulting residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer.
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Extraction: Extract the aqueous layer with dichloromethane (2 x).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
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Pyridine Protons: Four signals in the aromatic region (δ 7.0-8.6 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most downfield.
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Benzyl Protons: Two doublets in the aromatic region (δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methylene Protons: Two singlets (or triplets if coupled to the N-H proton), each integrating to 2H, corresponding to the two CH₂ groups (δ ~3.8-4.5 ppm).
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Methyl Protons: A singlet at approximately δ 2.3 ppm, integrating to 3H.
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Amine Proton: A broad singlet (δ 1.5-3.0 ppm), the chemical shift of which can vary with concentration and solvent.
¹³C NMR Spectroscopy (Predicted):
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Pyridine Carbons: Five signals in the aromatic region (δ ~120-160 ppm).
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Benzyl Carbons: Four signals in the aromatic region (δ ~128-140 ppm).
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Methylene Carbons: Two signals in the aliphatic region (δ ~45-55 ppm).
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Methyl Carbon: A signal around δ 21 ppm.
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.
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C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.
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C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
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C=C and C=N Stretch (aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
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C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.
Chemical Reactivity and Stability
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Basicity: The molecule possesses two basic nitrogen atoms: the pyridine nitrogen and the secondary amine nitrogen. The secondary amine is generally more basic and will be protonated preferentially under acidic conditions.
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N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation.
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Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a well-sealed container, away from strong oxidizing agents.
Potential Applications in Medicinal Chemistry
The N-benzyl-2-(aminomethyl)pyridine scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, providing a strong rationale for the potential utility of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine as a synthetic intermediate or a lead compound.
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Anticancer Activity: Numerous studies have explored N-benzyl-pyrimidin-2-amine and related derivatives as inhibitors of various protein kinases and other enzymes implicated in cancer progression, such as histone deacetylases (HDACs) and ubiquitin-specific proteases (USPs).[2][3] The ability of the pyridine nitrogen to form key hydrogen bonds in enzyme active sites is a common feature of these inhibitors.
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Neurological Disorders: The structural motif is also present in compounds designed to treat neurological disorders. For instance, derivatives of N-benzyl pyridine-2-one have shown potential in ameliorating cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase.[4]
The 4-methyl group on the benzyl ring of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine can serve to modulate lipophilicity and metabolic stability, and may provide additional van der Waals interactions within a target binding pocket, potentially enhancing potency and selectivity compared to the unsubstituted parent compound.
Safety and Handling
Hazard Identification:
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Harmful if swallowed (Acute toxicity, Oral, Category 4).
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May cause skin and eye irritation.
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse immediately with plenty of water.
Conclusion
(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine is a compound of significant interest due to its structural relationship to a class of molecules with proven utility in medicinal chemistry. While specific experimental data for this molecule is sparse, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. The detailed synthesis protocol offers a reliable method for its preparation, and the discussion of its potential applications highlights its value as a building block for the development of novel therapeutic agents. Further research to fully characterize its physical, chemical, and biological properties is warranted.
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